3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its unique structure, which includes a pyridine ring, a cyclopropylamino group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyridinecarboxylic acid core, followed by the introduction of the cyclopropylamino group and the nitrophenyl group through various substitution reactions. The final step involves esterification to attach the nonyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of specific catalysts, controlled temperatures, and pressure conditions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylamino group or the nitrophenyl group.
Reduction: Reduction reactions can occur, especially at the nitrophenyl group, converting it to an amine.
Substitution: Various substitution reactions can take place, particularly on the pyridine ring and the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they exhibit bioactive properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in cellular pathways. The cyclopropylamino and nitrophenyl groups may play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylic acid derivatives: Compounds with similar pyridinecarboxylic acid cores but different substituents.
Cyclopropylamino derivatives: Compounds with cyclopropylamino groups attached to different cores.
Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various backbones.
Uniqueness
What sets 3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester apart is its combination of functional groups, which may confer unique chemical and biological properties. This makes it a compound of interest for further research and development.
Properties
CAS No. |
110263-73-5 |
---|---|
Molecular Formula |
C27H37N3O5 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
nonyl 5-(cyclopentylcarbamoyl)-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H37N3O5/c1-2-3-4-5-6-7-12-17-35-27(32)23-19-28-18-22(26(31)29-20-13-8-9-14-20)25(23)21-15-10-11-16-24(21)30(33)34/h10-11,15-16,18-20,25,28H,2-9,12-14,17H2,1H3,(H,29,31) |
InChI Key |
QGUNSQCBASFRLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CNC=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.